benzyl N-[(2S,3R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[6'-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BZiPAR is synthesized through a multi-step process involving the coupling of rhodamine 110 with specific amino acids. The key steps include:
Protection of Amino Groups: The amino groups of rhodamine 110 are protected using benzyloxycarbonyl (CBZ) groups.
Coupling Reaction: The protected rhodamine 110 is then coupled with L-isoleucine, L-proline, and L-arginine amides.
Deprotection: The CBZ groups are removed to yield the final product, BZiPAR
Industrial Production Methods
Industrial production of BZiPAR follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature and pH.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
BZiPAR undergoes several types of reactions, including:
Fluorescence Activation: Upon enzymatic cleavage, BZiPAR converts from a non-fluorescent to a fluorescent state.
Common Reagents and Conditions
Reagents: Common reagents include proteases such as trypsin and lysosomal enzymes.
Conditions: Reactions are typically conducted at physiological pH and temperature to mimic biological conditions.
Major Products
The major product formed from the hydrolysis of BZiPAR is rhodamine 110, which exhibits strong fluorescence .
Scientific Research Applications
BZiPAR has a wide range of applications in scientific research, including:
Biochemistry: Used as a substrate for assaying protease activity in vitro and in vivo.
Cell Biology: Employed in live-cell imaging to study lysosomal protease activity.
Medicine: Utilized in diagnostic assays to detect protease-related diseases.
Industry: Applied in the development of fluorescent probes for various biochemical assays.
Mechanism of Action
BZiPAR exerts its effects through the following mechanism:
Substrate for Proteases: BZiPAR acts as a substrate for proteases such as trypsin and lysosomal enzymes.
Enzymatic Cleavage: Upon cleavage by these enzymes, BZiPAR releases rhodamine 110, which becomes fluorescent.
Fluorescence Detection: The fluorescence can be detected using various imaging techniques, allowing for the monitoring of protease activity.
Comparison with Similar Compounds
Similar Compounds
Rhodamine 110: A general substrate for serine proteases, similar to BZiPAR but without the specific amino acid modifications.
Bis-(CBZ-Arg)-R110: Another derivative of rhodamine 110, used for detecting serine protease activity.
Uniqueness of BZiPAR
BZiPAR is unique due to its specific amino acid sequence (L-isoleucyl-L-prolyl-L-arginine amide), which makes it highly selective for certain proteases. This selectivity enhances its utility in specific biochemical assays and live-cell imaging .
Properties
Molecular Formula |
C70H88Cl2N14O13 |
---|---|
Molecular Weight |
1404.4 g/mol |
IUPAC Name |
benzyl N-[(2S,3R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[6'-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C70H86N14O13.2ClH/c1-5-41(3)57(81-68(92)94-39-43-19-9-7-10-20-43)63(89)83-35-17-27-53(83)61(87)79-51(25-15-33-75-66(71)72)59(85)77-45-29-31-49-55(37-45)96-56-38-46(30-32-50(56)70(49)48-24-14-13-23-47(48)65(91)97-70)78-60(86)52(26-16-34-76-67(73)74)80-62(88)54-28-18-36-84(54)64(90)58(42(4)6-2)82-69(93)95-40-44-21-11-8-12-22-44;;/h7-14,19-24,29-32,37-38,41-42,51-54,57-58H,5-6,15-18,25-28,33-36,39-40H2,1-4H3,(H,77,85)(H,78,86)(H,79,87)(H,80,88)(H,81,92)(H,82,93)(H4,71,72,75)(H4,73,74,76);2*1H/t41-,42-,51+,52+,53+,54+,57+,58+;;/m1../s1 |
InChI Key |
NRNXYRMTOZVNOC-VJMXUCABSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H]([C@H](C)CC)NC(=O)OCC7=CC=CC=C7)C8=CC=CC=C8C(=O)O4)NC(=O)OCC9=CC=CC=C9.Cl.Cl |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCCN6C(=O)C(C(C)CC)NC(=O)OCC7=CC=CC=C7)C8=CC=CC=C8C(=O)O4)NC(=O)OCC9=CC=CC=C9.Cl.Cl |
Origin of Product |
United States |
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